molecular formula C18H18F3N7O B2962253 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2200036-27-5

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2962253
CAS No.: 2200036-27-5
M. Wt: 405.385
InChI Key: RRQKJWZWZNRQQY-UHFFFAOYSA-N
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Description

The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic molecule with a complex architecture. Key structural features include:

  • Triazolo[4,3-b]pyridazine core: A fused bicyclic system with a trifluoromethyl (-CF₃) group at position 3, enhancing metabolic stability and binding affinity .
  • Azetidine ring: A four-membered nitrogen-containing ring linked to the triazolopyridazine moiety, contributing to conformational rigidity.
  • Hexahydrocinnolin-3-one: A partially saturated cinnoline derivative with a ketone group, influencing solubility and target interactions.

This compound’s design leverages the Chemical Similarity Principle, which posits that structural analogs share biological properties . However, nuanced differences in substituents and ring systems can modulate activity and pharmacokinetics.

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)17-23-22-14-5-6-15(25-28(14)17)26-8-11(9-26)10-27-16(29)7-12-3-1-2-4-13(12)24-27/h5-7,11H,1-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQKJWZWZNRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on current research findings, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound features a unique structure that incorporates multiple functional groups, which may contribute to its biological activity. The presence of a trifluoromethyl group and a triazole moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds structurally related to triazoles have shown activity against various pathogens including Mycobacterium tuberculosis. In one study, certain triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . Although specific data on the target compound is limited, the structural similarities suggest it may possess comparable antimicrobial efficacy.

Antidiabetic Potential

The compound's structural features are reminiscent of other known DPP-IV inhibitors which are used in diabetes management. For example, E3024 is a selective DPP-IV inhibitor that demonstrated significant reductions in glucose excursions in diabetic rat models without causing hypoglycemia . Given the structural parallels, it is plausible that the target compound could exhibit similar antidiabetic properties.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related triazole derivatives indicated low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development . Future studies should assess the cytotoxic effects of the target compound to ensure its viability as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Triazole derivatives showed IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM .
Antidiabetic Effects E3024 demonstrated significant glucose regulation in diabetic models without hypoglycemia .
Cytotoxicity Related compounds were found to be non-toxic to HEK-293 cells .

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on structural analysis and known activities of similar compounds:

  • Inhibition of Enzymes : The triazole ring may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The azetidine and hexahydrocinnolin moieties could potentially modulate receptor activity involved in glucose metabolism or microbial inhibition.

Comparison with Similar Compounds

Research Findings and Mechanistic Implications

Chemical Similarity and Activity Prediction

  • QSAR Models : Substituent electronegativity (-CF₃, nitro groups) correlates with target affinity in kinase and protease inhibitors .
  • VolSurf Descriptors : Spatial properties (e.g., polar surface area) predict blood-brain barrier penetration, critical for CNS-targeted analogs .

Deviations from Similarity Principles

  • Bioavailability: Compound 39 (triazolo[4,3-a]pyridine) shows nanomolar activity despite structural divergence, emphasizing the role of 3D shape complementarity .
  • Biological Context : Two triazolo derivatives may induce apoptosis via different pathways despite structural similarity, as seen in chemotherapy agents .

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